4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide
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Description
“4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide” is a chemical compound that is derived from 5-(benzylthio)-1H-tetrazole . It is used in the field of organic chemistry as a building block for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of “4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide” involves the use of 5-(benzylthio)-1H-tetrazole as a starting material . This compound is known to be an activator in the synthesis of oligonucleotides . The activator reacts with the phosphoramidite group to form a highly reactive intermediate . The intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .Molecular Structure Analysis
The molecular structure of “4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide” is derived from its parent compound, 5-(benzylthio)-1H-tetrazole . The empirical formula of 5-(benzylthio)-1H-tetrazole is C8H8N4S . The molecular weight is 192.24 .Scientific Research Applications
Pharmacological Research
In the realm of pharmacology, compounds structurally related to 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide, such as benzamide derivatives, have been studied for their potential in treating allergic diseases. For instance, CR 2039 (DIZOLAST), a potent “allergic mediator release” inhibitor, has been proposed for the prevention and treatment of asthma and other allergic disorders (Revel, Ferrari, & Makovec, 1992).
Materials Science and Coordination Chemistry
From a materials science perspective, tetrazolate-based compounds have been utilized in the synthesis of chiral coordination networks with significant second harmonic generation (SHG) efficiencies, demonstrating the impact of substituents on the structural topologies and nonlinear optical properties (Liao et al., 2013).
Anticancer Research
In anticancer research, novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have shown promising anticancer activity against several human cancer cell lines, highlighting the therapeutic potential of such compounds (Tiwari et al., 2017).
Antiviral Applications
Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized for their remarkable antiavian influenza virus activity, showcasing the antiviral applications of these compounds (Hebishy, Salama, & Elgemeie, 2020).
Chemical Synthesis and Catalysis
In chemical synthesis, benzothiazoles and thiazolopyridines, relevant to the chemical class of 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide, have been produced using metal- and reagent-free methods, signifying advancements in eco-friendly catalysis techniques (Qian et al., 2017).
properties
IUPAC Name |
4-(5-benzylsulfanyltetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c16-14(21)12-6-8-13(9-7-12)20-15(17-18-19-20)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPNHHAVNFPEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]benzamide |
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